N-[[3-fluoro-4-(hydroxymethyl)phenyl]methyl]-1-methylindole-4-carboxamide
Description
N-[[3-fluoro-4-(hydroxymethyl)phenyl]methyl]-1-methylindole-4-carboxamide: is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that combines a fluorinated phenyl group with an indole moiety, making it an interesting subject for research and development.
Properties
IUPAC Name |
N-[[3-fluoro-4-(hydroxymethyl)phenyl]methyl]-1-methylindole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-21-8-7-14-15(3-2-4-17(14)21)18(23)20-10-12-5-6-13(11-22)16(19)9-12/h2-9,22H,10-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUDICBICCGZRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NCC3=CC(=C(C=C3)CO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-fluoro-4-(hydroxymethyl)phenyl]methyl]-1-methylindole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Fluorinated Phenyl Intermediate: The synthesis begins with the preparation of the 3-fluoro-4-(hydroxymethyl)benzaldehyde through selective fluorination and subsequent reduction reactions.
Indole Formation: The indole moiety is synthesized via Fischer indole synthesis, starting from phenylhydrazine and a suitable ketone.
Coupling Reaction: The fluorinated phenyl intermediate is then coupled with the indole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Amidation: The final step involves the amidation reaction to form the carboxamide group, typically using an amine source and a dehydrating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[[3-fluoro-4-(hydroxymethyl)phenyl]methyl]-1-methylindole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 3-fluoro-4-(carboxylic acid)phenylmethyl-1-methylindole-4-carboxamide.
Reduction: Formation of N-[[3-fluoro-4-(hydroxymethyl)phenyl]methyl]-1-methylindole-4-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a lead molecule for the development of new drugs targeting specific biological pathways.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical agents with anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: The unique structural features of this compound make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interaction of fluorinated compounds with biological systems.
Mechanism of Action
The mechanism of action of N-[[3-fluoro-4-(hydroxymethyl)phenyl]methyl]-1-methylindole-4-carboxamide involves its interaction with specific molecular targets and pathways. The fluorinated phenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, while the indole moiety can interact with various biological targets. The exact molecular targets and pathways would depend on the specific application and require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
N-[[3-fluoro-4-(hydroxymethyl)phenyl]methyl]-1-methylindole-4-carboxamide: can be compared with other fluorinated indole derivatives such as:
Uniqueness
The presence of the fluorine atom in this compound imparts unique properties such as increased metabolic stability, enhanced binding affinity, and potential for selective biological activity. These features make it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
